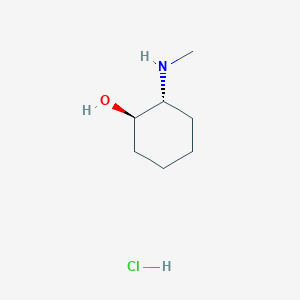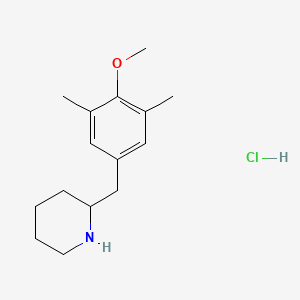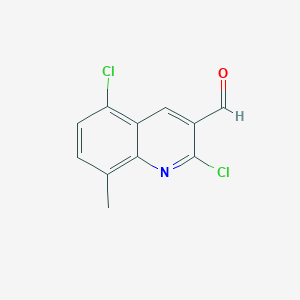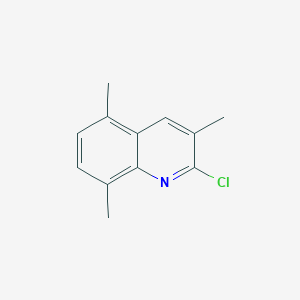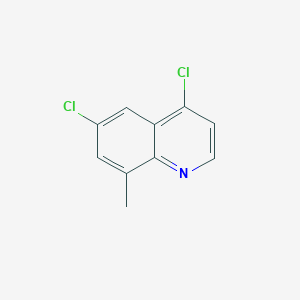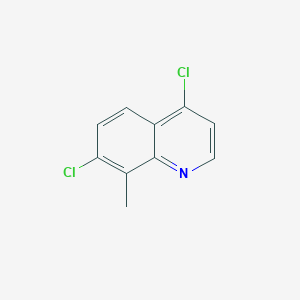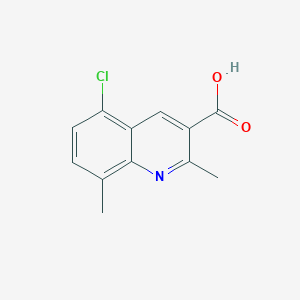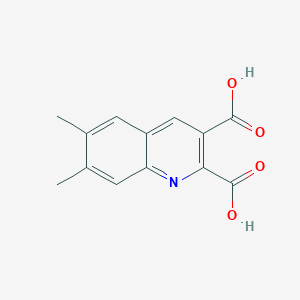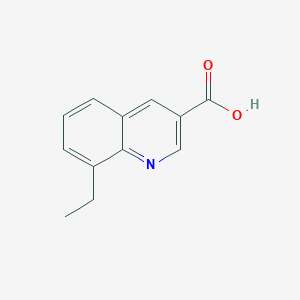
4-(エトキシメチル)ピペリジン
説明
4-(Ethoxymethyl)piperidine is a piperidine derivative . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Synthesis Analysis
Piperidines are synthesized through various intra- and intermolecular reactions . A concise and high-yielding double aza-Michael reaction is presented as an atom-efficient method to access chiral 2-substituted 4-piperidone building blocks from divinyl ketones .Molecular Structure Analysis
The molecular formula of 4-(Ethoxymethyl)piperidine is C8H18ClNO . It has a molecular weight of 179.69 g/mol . The InChI code is 1S/C8H17NO.ClH/c1-2-10-7-8-3-5-9-6-4-8;/h8-9H,2-7H2,1H3;1H .Chemical Reactions Analysis
Piperidines are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis
4-(Ethoxymethyl)piperidine has a molecular weight of 179.69 g/mol . It has 2 hydrogen bond donors, 2 hydrogen bond acceptors, and 3 rotatable bonds . Its exact mass and monoisotopic mass are 179.1076919 g/mol .科学的研究の応用
生物活性ピペリジン誘導体の合成
“4-(エトキシメチル)ピペリジン”は、様々な生物活性ピペリジン誘導体の合成における重要な中間体として役立ちます。 これらの誘導体は、薬物の設計に不可欠であり、アルカロイドを含む20種類以上の医薬品クラスに存在しています . 置換ピペリジン、スピロピペリジン、縮合ピペリジン、およびピペリジノンの作成能力は、潜在的な治療効果を持つ新薬の開発に不可欠です .
抗癌剤開発
“4-(エトキシメチル)ピペリジン”誘導体を含むピペリジン化合物は、乳がん、前立腺がん、大腸がん、肺がん、卵巣がんなど、様々な癌に対する潜在的な臨床薬剤として有望であることが示されています . これらは、癌治療における有効性を高めるために、単独で使用することも、他の新規薬剤と組み合わせて使用することもできます。
薬理学的用途
ピペリジン誘導体の薬理学的用途は広範囲にわたります。 これらは、STAT-3、NF-κB、PI3k/Aκt、およびJNK/p38-MAPKなど、癌の発生に不可欠ないくつかの重要なシグナル伝達経路の調節に関与しています . これにより、癌治療のための薬理学的介入の開発において貴重な存在となります。
炎症性疾患の軽減
ピペリジン誘導体は、炎症性疾患に関連する好酸球浸潤を軽減し、Th2サイトカイン、すなわちIL-4およびIL-5を減少させることが観察されています . これは、“4-(エトキシメチル)ピペリジン”が、抗炎症特性を持つ化合物を合成するために使用できることを示唆しています。
化学合成と有機化学研究
“4-(エトキシメチル)ピペリジン”は、有機化学研究の分野においても重要です。 これは、様々なピペリジン誘導体を形成するために、分子内および分子間反応で使用され、これらは薬物構築のための重要な合成ブロックです . これらの化合物を合成するための高速かつ費用対効果の高い方法の開発は、現代の有機化学における重要な研究分野です。
作用機序
Target of Action
It is known that piperidine, a structural component of 4-(ethoxymethyl)piperidine, is a key element in many pharmaceutical compounds
Mode of Action
Piperidine derivatives have been shown to interact with various signaling pathways, including stat-3, nf-κb, pi3k/aκt, jnk/p38-mapk, tgf-ß/smad, smac/diablo, p-iκb, which are crucial for the establishment of cancers . These interactions lead to inhibition of cell migration and help in cell cycle arrest to inhibit the survivability of cancer cells .
Biochemical Pathways
While the specific biochemical pathways affected by 4-(Ethoxymethyl)piperidine are not well-studied, piperidine has been shown to activate signaling pathways like NF-κB, PI3k/Aκt, etc., which are involved in cancer progression . It is also known to induce apoptosis through the caspase-dependent pathway .
Result of Action
Piperidine derivatives have been shown to have anticancer potential when used alone or in combination with other drugs . They lead to inhibition of cell migration and help in cell cycle arrest to inhibit the survivability of cancer cells .
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
4-(Ethoxymethyl)piperidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves the binding of 4-(Ethoxymethyl)piperidine to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity. This interaction can affect the metabolic pathways and the overall biochemical environment within the cell.
Cellular Effects
4-(Ethoxymethyl)piperidine has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of certain signaling pathways, leading to changes in gene expression and metabolic flux . These effects can vary depending on the type of cell and the concentration of 4-(Ethoxymethyl)piperidine used. In some cases, it has been observed to induce apoptosis or cell cycle arrest, highlighting its potential as a therapeutic agent in cancer treatment.
Molecular Mechanism
The molecular mechanism of action of 4-(Ethoxymethyl)piperidine involves its interaction with specific biomolecules at the molecular level. It can bind to enzymes, leading to either inhibition or activation of their activity . For example, 4-(Ethoxymethyl)piperidine can inhibit the activity of cholinesterase receptors by binding to their catalytic site, which involves interactions with amino acid residues such as tryptophan and phenylalanine . Additionally, it can influence gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(Ethoxymethyl)piperidine can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that 4-(Ethoxymethyl)piperidine remains stable under certain conditions, but it can degrade over time, leading to changes in its efficacy and potency. Long-term exposure to 4-(Ethoxymethyl)piperidine has been associated with alterations in cellular metabolism and function, which can be observed in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of 4-(Ethoxymethyl)piperidine vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while at higher doses, it can cause toxic or adverse effects . For example, in animal studies, varying doses of 4-(Ethoxymethyl)piperidine have been shown to influence the immune system, with higher doses leading to immunotoxicity . It is important to determine the optimal dosage to achieve the desired therapeutic effects while minimizing potential side effects.
Metabolic Pathways
4-(Ethoxymethyl)piperidine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . The metabolic pathways of 4-(Ethoxymethyl)piperidine can lead to the formation of various metabolites, which may have different biological activities. Understanding these pathways is essential for predicting the compound’s pharmacokinetics and potential interactions with other drugs.
Transport and Distribution
The transport and distribution of 4-(Ethoxymethyl)piperidine within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. For instance, 4-(Ethoxymethyl)piperidine can be transported across cell membranes by specific transporters, influencing its bioavailability and therapeutic efficacy.
Subcellular Localization
The subcellular localization of 4-(Ethoxymethyl)piperidine is crucial for its activity and function. It can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization of 4-(Ethoxymethyl)piperidine can affect its interactions with other biomolecules and its overall biological activity. For example, its presence in the nucleus can influence gene expression, while its localization in the mitochondria can impact cellular metabolism.
特性
IUPAC Name |
4-(ethoxymethyl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-2-10-7-8-3-5-9-6-4-8/h8-9H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXKNDCQREJHGRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1CCNCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10589437 | |
| Record name | 4-(Ethoxymethyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10589437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
265108-38-1 | |
| Record name | 4-(Ethoxymethyl)piperidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=265108-38-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Ethoxymethyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10589437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





